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Compound of Interest

Compound Name: WH-4-025

Cat. No.: B10769160 Get Quote

For researchers and drug development professionals investigating the therapeutic potential of

Salt-Inducible Kinase (SIK) inhibition, a clear understanding of the potency and selectivity of

available tool compounds is paramount. While WH-4-025 has been identified as a SIK inhibitor

in patent literature (WO2016023014 A2), publicly accessible data on its specific biochemical

activity and selectivity profile remains limited.[1] This guide provides a comparative overview of

well-characterized SIK inhibitors that serve as valuable alternatives, supported by quantitative

data from peer-reviewed studies and detailed experimental methodologies.

SIK Inhibitor Potency and Isoform Selectivity
The SIK family comprises three isoforms—SIK1, SIK2, and SIK3—which share a conserved

kinase domain but exhibit distinct expression patterns and biological roles. The inhibitory

activity (IC50) of several widely used SIK inhibitors against these isoforms is summarized

below. These compounds range from pan-SIK inhibitors, which target all three isoforms with

high potency, to more isoform-selective molecules.
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Compound SIK1 IC50 (nM) SIK2 IC50 (nM) SIK3 IC50 (nM) Class

HG-9-91-01 0.92 6.6 9.6 Pan-SIK

MRT199665 110 12 43
Pan-SIK (also

MARK/AMPK)

GLPG3312 2.0 0.7 0.6 Pan-SIK

YKL-05-099 ~10 40 ~30 Pan-SIK

YKL-06-062 2.12 1.40 2.86 Pan-SIK

ARN-3236 21.63 <1 6.63 SIK2-selective

GLPG3970 282.8 7.8 3.8 SIK2/3-selective

Data compiled from multiple sources.[2][3][4]

Core Signaling Pathway of Salt-Inducible Kinases
SIKs are key regulators of metabolic and inflammatory signaling. They are activated via

phosphorylation by Liver Kinase B1 (LKB1). Once active, SIKs phosphorylate and inactivate

transcriptional co-activators, such as the CREB-Regulated Transcription Coactivators (CRTCs)

and Class IIa Histone Deacetylases (HDACs), by sequestering them in the cytoplasm.

Inhibition of SIKs allows CRTCs and HDACs to translocate to the nucleus, where they

modulate gene expression. The activity of SIKs is, in turn, negatively regulated by Protein

Kinase A (PKA) following an increase in intracellular cyclic AMP (cAMP).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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